Hexadecanoic acid, isohexadecyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexadecanoic acid, isohexadecyl ester, also known as isohexadecane, is a common chemical compound that is used in various scientific research applications. It is a colorless and odorless liquid that is soluble in most organic solvents. This chemical compound is widely used in the synthesis of various organic compounds due to its unique properties.
Wirkmechanismus
Hexadecanoic acid, isohexadecyl ester acts as a lubricant and a solvent due to its unique chemical properties. It has a high boiling point and is stable at high temperatures, making it an ideal solvent for the synthesis of organic compounds. It also has a low viscosity, making it an effective lubricant for various manufacturing processes.
Biochemische Und Physiologische Effekte
Hexadecanoic acid, isohexadecyl ester does not have any significant biochemical or physiological effects. It is considered to be a safe chemical compound that does not pose any health risks to humans or animals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using hexadecanoic acid, isohexadecyl ester in lab experiments is its high boiling point and low viscosity. This makes it an effective solvent and lubricant for various manufacturing processes. However, one of the main limitations of using this chemical compound is its high cost, which can make it difficult to use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the use of hexadecanoic acid, isohexadecyl ester in scientific research. One potential application is in the production of biodegradable plastics and polymers. This chemical compound can be used as a solvent in the synthesis of these materials, which could have significant environmental benefits. Another potential application is in the production of renewable energy sources. Hexadecanoic acid, isohexadecyl ester can be used as a lubricant in the manufacturing of solar panels and wind turbines, which could help to reduce the cost of renewable energy production.
Conclusion:
Hexadecanoic acid, isohexadecyl ester is a versatile chemical compound that is widely used in various scientific research applications. It is commonly used as a solvent and lubricant in the synthesis of organic compounds and the manufacturing of various products. This chemical compound has unique properties that make it an effective tool for scientific research. However, its high cost can make it difficult to use in large-scale experiments. There are several future directions for the use of hexadecanoic acid, isohexadecyl ester in scientific research, including the production of biodegradable plastics and polymers and the production of renewable energy sources.
Synthesemethoden
Hexadecanoic acid, isohexadecyl ester can be synthesized through the esterification of hexadecanoic acid with isohexanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction takes place at high temperatures and is carried out under reflux conditions. The product is then purified through distillation to obtain the final product.
Wissenschaftliche Forschungsanwendungen
Hexadecanoic acid, isohexadecyl ester is widely used in various scientific research applications. It is commonly used as a solvent in the synthesis of organic compounds. It is also used as a lubricant in the manufacturing of various products such as plastics, rubber, and textiles. This chemical compound is also used in the production of cosmetics and personal care products.
Eigenschaften
CAS-Nummer |
127770-27-8 |
---|---|
Produktname |
Hexadecanoic acid, isohexadecyl ester |
Molekularformel |
C32H64O2 |
Molekulargewicht |
480.8 g/mol |
IUPAC-Name |
14-methylpentadecyl hexadecanoate |
InChI |
InChI=1S/C32H64O2/c1-4-5-6-7-8-9-10-11-14-17-20-23-26-29-32(33)34-30-27-24-21-18-15-12-13-16-19-22-25-28-31(2)3/h31H,4-30H2,1-3H3 |
InChI-Schlüssel |
OUZOBPPZPCBJAR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCC(C)C |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCC(C)C |
Andere CAS-Nummern |
127770-27-8 |
Synonyme |
ISOCETYL PALMITATE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.